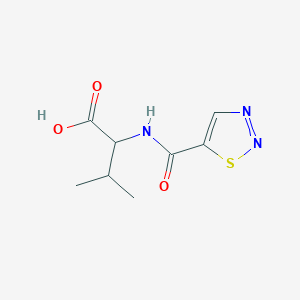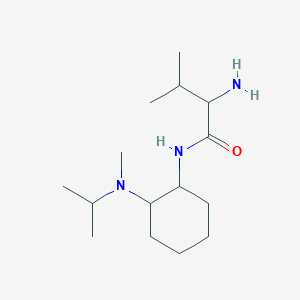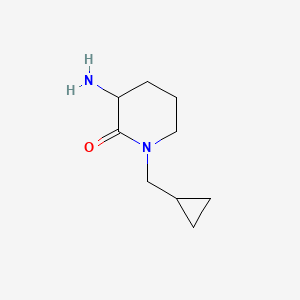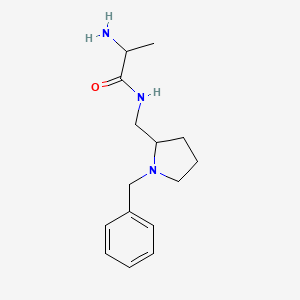
(1,2,3-Thiadiazole-5-carbonyl)-d-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3-Thiadiazole-5-carbonyl)-d-valine is a compound that combines the structural features of a thiadiazole ring and the amino acid valine Thiadiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-Thiadiazole-5-carbonyl)-d-valine typically involves the reaction of 1,2,3-thiadiazole-5-carbonyl chloride with d-valine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (1,2,3-Thiadiazole-5-carbonyl)-d-valine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
(1,2,3-Thiadiazole-5-carbonyl)-d-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1,2,3-Thiadiazole-5-carbonyl)-d-valine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,2,3-Thiadiazole-5-carbonyl chloride: A precursor used in the synthesis of (1,2,3-Thiadiazole-5-carbonyl)-d-valine.
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: Another thiadiazole derivative with similar reactivity but different biological activities.
Uniqueness: Its unique structure allows it to interact with a broader range of molecular targets compared to other thiadiazole derivatives .
Eigenschaften
Molekularformel |
C8H11N3O3S |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid |
InChI |
InChI=1S/C8H11N3O3S/c1-4(2)6(8(13)14)10-7(12)5-3-9-11-15-5/h3-4,6H,1-2H3,(H,10,12)(H,13,14) |
InChI-Schlüssel |
PTRIVZZCQGIBID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN=NS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)

![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)










